2-(2,4-Dimethylphenoxy)-5-fluoroaniline
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Overview
Description
2-(2,4-Dimethylphenoxy)-5-fluoroaniline is an organic compound that belongs to the class of aniline derivatives It features a phenoxy group substituted with two methyl groups at the 2 and 4 positions, and a fluorine atom at the 5 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dimethylphenoxy)-5-fluoroaniline typically involves the nucleophilic aromatic substitution (S_NAr) reaction. One common method is the reaction of 2,4-dimethylphenol with 5-fluoro-2-nitroaniline in the presence of a base such as potassium carbonate (K_2CO_3) and a copper catalyst. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dimethylphenoxy)-5-fluoroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the nitro group (if present) to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as hydrogen gas (H_2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH_4) are used.
Substitution: Reagents like bromine (Br_2) or chlorinating agents can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Conversion to the corresponding amine.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
2-(2,4-Dimethylphenoxy)-5-fluoroaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds for studying biological pathways.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,4-Dimethylphenoxy)-5-fluoroaniline involves its interaction with specific molecular targets. The phenoxy and fluoro groups can enhance its binding affinity to certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies on its molecular pathways are essential to fully understand its mechanism .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylphenol: A precursor in the synthesis of 2-(2,4-Dimethylphenoxy)-5-fluoroaniline.
5-Fluoro-2-nitroaniline: Another precursor used in the synthesis.
2-(2,4-Dimethylphenoxy)ethanol: A structurally related compound with different functional groups.
Uniqueness
This compound is unique due to the presence of both the phenoxy and fluoro groups, which can impart distinct chemical and biological properties. Its structural features make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-(2,4-dimethylphenoxy)-5-fluoroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO/c1-9-3-5-13(10(2)7-9)17-14-6-4-11(15)8-12(14)16/h3-8H,16H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKPKOVPPTGYZSG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=C(C=C(C=C2)F)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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